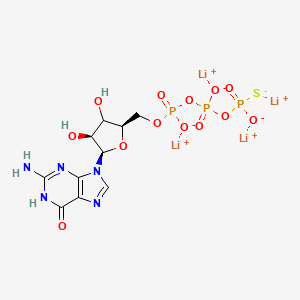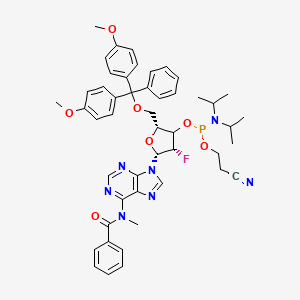
T-1-Doca
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
T-1-Doca is a novel derivative of theobromine, designed as an inhibitor of the Epidermal Growth Factor Receptor (EGFR). This compound has shown significant potential in inducing apoptosis in cancer cells, making it a promising candidate for cancer treatment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of T-1-Doca begins with the natural alkaloid theobromine. Theobromine undergoes a series of chemical reactions to form the di-ortho-chloro acetamide derivative, this compound. The specific synthetic route involves:
Chlorination: Theobromine is chlorinated to introduce chlorine atoms at the ortho positions.
Acetamidation: The chlorinated theobromine is then reacted with acetamide to form the di-ortho-chloro acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chlorination and acetamidation processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
T-1-Doca undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired functional group.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities and applications.
Wissenschaftliche Forschungsanwendungen
T-1-Doca has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a model compound for studying the effects of structural modifications on EGFR inhibition.
Biology: It serves as a tool for investigating the molecular mechanisms of apoptosis and EGFR signaling pathways.
Medicine: this compound is being explored as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: The compound’s unique properties make it a candidate for developing new pharmaceuticals and therapeutic agents
Wirkmechanismus
T-1-Doca exerts its effects by inhibiting the Epidermal Growth Factor Receptor (EGFR). The compound binds to both wild-type and mutant forms of EGFR, preventing the receptor from activating downstream signaling pathways that promote cell proliferation and survival. This inhibition leads to the induction of apoptosis in cancer cells. The molecular targets involved include the EGFR itself and downstream effectors such as BAX, Caspase 3, and Caspase 9 .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Erlotinib: Another EGFR inhibitor used in cancer treatment.
Gefitinib: A similar compound that targets EGFR and is used in non-small cell lung cancer treatment.
Afatinib: An irreversible EGFR inhibitor with a broader spectrum of activity against EGFR family members.
Uniqueness of T-1-Doca
This compound is unique due to its specific structural modifications, which enhance its binding affinity and selectivity for both wild-type and mutant forms of EGFR. This makes it a promising candidate for overcoming resistance to other EGFR inhibitors and providing a more effective treatment option for certain types of cancer .
Eigenschaften
Molekularformel |
C15H13Cl2N5O3 |
|---|---|
Molekulargewicht |
382.2 g/mol |
IUPAC-Name |
N-(2,6-dichlorophenyl)-2-(3,7-dimethyl-2,6-dioxopurin-1-yl)acetamide |
InChI |
InChI=1S/C15H13Cl2N5O3/c1-20-7-18-13-12(20)14(24)22(15(25)21(13)2)6-10(23)19-11-8(16)4-3-5-9(11)17/h3-5,7H,6H2,1-2H3,(H,19,23) |
InChI-Schlüssel |
ZMAWEIFROZCBJY-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CC(=O)NC3=C(C=CC=C3Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2S,10R,12R)-12-cyano-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl pyridine-4-carboxylate](/img/structure/B12370757.png)


![[4-[[(2S)-2-[[(2S)-2-[[(2S)-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-[bis[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12370779.png)






![[4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-(dimethylamino)benzoate](/img/structure/B12370814.png)


